Naphthoquine phosphate

Description

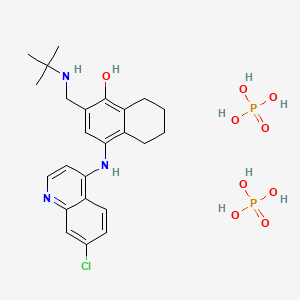

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYPWHKJEDCDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClN3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431766 | |

| Record name | Naphthoquine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173531-58-3 | |

| Record name | Naphthoquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoquine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHOQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Optimization of Naphthoquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquine is a 4-aminoquinoline antimalarial drug, notable for its efficacy against chloroquine-resistant strains of Plasmodium falciparum. It is often used in combination with artemisinin derivatives. This technical guide provides a detailed overview of the probable synthetic pathway for naphthoquine phosphate, including optimized reaction conditions and experimental protocols for key steps. The document also explores the drug's mechanism of action and presents quantitative data in a structured format for ease of comparison by researchers in the field of drug development.

Introduction

Naphthoquine, a 4-aminoquinoline derivative, was first synthesized in China and has emerged as a significant component of artemisinin-based combination therapies (ACTs) for malaria.[1] Its chemical structure combines a 4-aminoquinoline core with a substituted naphthol moiety, contributing to its unique pharmacological profile. This guide delineates a plausible and commonly utilized synthetic route for this compound, drawing from established methodologies for the synthesis of 4-aminoquinolines and related compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the 4-aminoquinoline core: Preparation of 4,7-dichloroquinoline.

-

Synthesis of the aminonaphthol side chain: Preparation of 2-((tert-butylamino)methyl)-4-amino-5,6,7,8-tetrahydronaphthalen-1-ol.

-

Coupling and Phosphorylation: Condensation of the two precursors followed by phosphorylation to yield the final active pharmaceutical ingredient.

A generalized workflow for the synthesis is presented below.

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols and Optimization

Stage 1: Synthesis of 4,7-dichloroquinoline

The synthesis of the 4-aminoquinoline core typically begins with the preparation of a substituted quinoline, which is then chlorinated. A common method is the Gould-Jacobs reaction, followed by chlorination using phosphorus oxychloride (POCl₃).

Experimental Protocol (General):

-

Cyclization: A substituted aniline is reacted with diethyl (ethoxymethylene)malonate to form an anilinomethylenemalonate. This intermediate is then cyclized at high temperature (around 250 °C) in a high-boiling point solvent like diphenyl ether to yield a 4-hydroxy-7-chloroquinoline.

-

Chlorination: The resulting 4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4,7-dichloroquinoline.

Optimization:

The optimization of this stage focuses on improving the yield and purity of the final product. Key parameters to consider are reaction temperature, reaction time, and the ratio of reactants. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | > 24 hours | 20-30 minutes |

| Temperature | > 120 °C | 140-180 °C |

| Yield | Moderate to Good | Good to Excellent (80-95%)[2][3] |

| Solvent | DMF, Ethanol | DMSO |

Table 1: Comparison of conventional and microwave-assisted synthesis for 4-aminoquinoline derivatives.

Stage 2: Synthesis of the Aminonaphthol Side Chain

The synthesis of the specific side chain, 2-((tert-butylamino)methyl)-4-amino-5,6,7,8-tetrahydronaphthalen-1-ol, is a multi-step process. A plausible route starts from a suitable tetralone precursor.

Proposed Experimental Protocol:

-

Nitration: A substituted 5,6,7,8-tetrahydronaphthalen-1-ol is nitrated to introduce a nitro group at the 4-position.

-

Mannich Reaction: A Mannich reaction with formaldehyde and tert-butylamine introduces the (tert-butylamino)methyl group at the 2-position.

-

Reduction: The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation, to yield the final aminonaphthol side chain.

Optimization:

Optimization of this stage involves careful control of reaction conditions to ensure regioselectivity in the nitration and Mannich reactions, as well as efficient reduction of the nitro group without affecting other functional groups. The choice of catalyst and solvent system is critical for achieving high yields.

Stage 3: Coupling and Phosphorylation

The final steps involve the coupling of the two key intermediates followed by phosphorylation.

Experimental Protocol:

-

Coupling (Nucleophilic Aromatic Substitution): 4,7-dichloroquinoline is reacted with 2-((tert-butylamino)methyl)-4-amino-5,6,7,8-tetrahydronaphthalen-1-ol in a suitable solvent. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the amino group of the naphthol derivative displaces the chlorine atom at the 4-position of the quinoline ring. The reaction is typically carried out at elevated temperatures.

-

Phosphorylation: The resulting naphthoquine base is then reacted with phosphoric acid to form the phosphate salt. A recently developed method for the C4-selective phosphorylation of quinoline derivatives using visible-light-promoted cross-dehydrogenation coupling could be a highly efficient method for this step.[4]

Optimization of the Coupling Reaction:

The efficiency of the SNAr reaction can be influenced by the solvent, temperature, and the presence of a base.

| Parameter | Condition | Effect on Yield |

| Solvent | THF | Found to be most efficient in some cases[5] |

| DMF, NMP | Also commonly used polar aprotic solvents | |

| Base | t-BuOK | Can improve yield compared to non-nucleophilic bases[5] |

| K₂CO₃, Et₃N | Often used in combination[6] | |

| Temperature | 80-120 °C | Higher temperatures generally favor the reaction |

| Catalyst | Uncatalyzed | The reaction often proceeds without a catalyst |

| Microwave | Can significantly reduce reaction time to minutes[5] |

Table 2: Optimization parameters for the nucleophilic aromatic substitution reaction.

Mechanism of Action

Naphthoquine's primary mechanism of action is the inhibition of hemozoin formation in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble crystal called hemozoin. Naphthoquine, like other 4-aminoquinolines, is thought to interfere with this detoxification process.

Caption: Proposed mechanism of action of Naphthoquine.

Conclusion

The synthesis of this compound is a multi-step process that relies on established organic chemistry principles, particularly in the formation of the 4-aminoquinoline and naphthoquinone scaffolds. Optimization of each step, including the use of modern techniques like microwave-assisted synthesis and novel phosphorylation methods, can significantly improve the efficiency of the overall pathway. A thorough understanding of these synthetic routes and the drug's mechanism of action is crucial for the development of new and more effective antimalarial agents. This guide provides a foundational framework for researchers and professionals working towards this goal.

References

- 1. Synthesis and in vivo antimalarial activity of novel naphthoquine derivatives with linear/cyclic structured pendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

A Technical Guide to the Physicochemical Properties of Naphthoquine Phosphate for Research Applications

Introduction

Naphthoquine phosphate (NQP) is a synthetic 4-aminoquinoline antimalarial agent developed in China.[1][2][3] It is recognized for its efficacy against various schizonts of Plasmodium, including strains resistant to chloroquine.[4][5] Often used in combination with artemisinin to form a potent artemisinin-based combination therapy (ACT), NQP demonstrates a rapid onset of action and a long elimination half-life of approximately 255 hours.[6][7][8] Its primary mechanism involves interfering with the parasite's essential hemoglobin digestion process.[9] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and its place in the drug discovery workflow, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and biological activity. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173531-58-3 | [4][6] |

| Molecular Formula | C₂₄H₃₄ClN₃O₉P₂ | [4][5][6] |

| Molecular Weight | 605.94 g/mol | [4][5][6] |

| Appearance | Powder | [6] |

| Water Solubility | 2 - 3.33 mg/mL (Requires sonication for dissolution) | [6][10][11] |

| DMSO Solubility | < 1 mg/mL (Insoluble or slightly soluble) | [6][10][11] |

| logP | 5.72 | [12] |

| pKa (Strongest Acidic) | 9.51 | [12] |

| pKa (Strongest Basic) | 10.62 | [12] |

| Storage | Desiccate at -20°C | [4][6][10] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in pharmaceutical research. The following sections detail standardized protocols for key analytical procedures.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent, a critical parameter for preformulation studies.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of amber-colored glass vials, each containing a precise volume (e.g., 3 mL) of the desired solvent (e.g., distilled water, phosphate-buffered saline at various pH levels).[13]

-

Equilibration: Seal the vials and place them in an orbital shaking water bath. Agitate the samples for a specified period (e.g., 48 hours) at a controlled speed (e.g., 50 rpm) and temperature (e.g., 37 ± 0.5 °C) to ensure equilibrium is reached.[13]

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining solid particles.[13][14]

-

Analysis: Dilute the clear filtrate to an appropriate concentration. Quantify the amount of dissolved this compound using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated based on the concentration of the saturated solution and expressed in units such as mg/mL or mM.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity.[15] An impure substance will typically exhibit a depressed and broader melting range.[15][16]

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[17]

-

Capillary Loading: Pack a small amount of the dried powder into a thin-walled capillary tube, ensuring the column of material is 2.5 - 3.5 mm high after being compacted by tapping the tube on a solid surface.[16][17]

-

Measurement (Initial/Rapid): Place the capillary tube into a melting point apparatus. Heat the sample rapidly to determine an approximate melting range. This initial measurement helps establish the parameters for a more precise determination.[15]

-

Measurement (Precise): Using a fresh sample, heat the apparatus to a temperature approximately 5-10°C below the expected melting point.[17] Then, reduce the heating rate to approximately 1-2°C per minute.[15][17]

-

Data Recording: Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle liquefies (clear point). This range represents the melting point.[17] For high accuracy, repeat the determination until consistent values are obtained.[15]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[18][19] Potentiometric titration is a common and accurate method for its determination.[19][20]

Methodology:

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[20]

-

Solution Preparation: Dissolve a precisely weighed quantity of this compound in an appropriate solvent system. If the substance is sparingly soluble in water, a co-solvent system or surfactant may be used.[19][20] The final concentration should be sufficient for detection (e.g., 10⁻⁴ M).[20] Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.[20]

-

Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂ and create an inert environment.[20]

-

Titration Process: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the reading. A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[20]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the point of half-neutralization.[19][20]

Mechanism of Action

This compound, like other 4-aminoquinolines, primarily targets the detoxification pathway of heme within the malaria parasite.[2][9] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[21][22] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.[9][22]

Naphthoquine accumulates in the parasite's food vacuole and inhibits this polymerization process.[9] This leads to a buildup of toxic free heme, which induces oxidative stress and damages parasitic membranes and proteins, ultimately causing parasite death.[9] Additional studies suggest that naphthoquine may also disrupt other essential metabolic processes, such as nucleic acid and protein synthesis, and induce the production of reactive oxygen species (ROS).[1][9]

References

- 1. Antibacterial activity and mechanism of this compound against ceftazidime-resistant Acinetobacter baumannii via cell membrane disruption and ROS induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. naphthoquine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibitory effect of this compound on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. labshake.com [labshake.com]

- 6. This compound | CAS:173531-58-3 | Antimalarial drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Artemisinin‐naphthoquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolite identification of the antimalarial naphthoquine using liquid chromatography–tandem high‐resolution mass spec… [ouci.dntb.gov.ua]

- 9. What is the mechanism of Naphthoquine? [synapse.patsnap.com]

- 10. This compound | antimalarial compound | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. rjptonline.org [rjptonline.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. thinksrs.com [thinksrs.com]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. medwinpublishers.com [medwinpublishers.com]

- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Mechanism of Action of Naphthoquine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine phosphate, a 4-aminoquinoline derivative, is a crucial component of the antimalarial drug combination artemisinin-naphthoquine.[1] Its efficacy, particularly in combination therapies, underscores the importance of a thorough understanding of its molecular mechanism of action. This technical guide provides a comprehensive overview of the current knowledge regarding how this compound exerts its antimalarial effects against Plasmodium species, the causative agents of malaria. The multifaceted mechanism of naphthoquine involves several key cellular processes within the parasite, primarily the disruption of heme detoxification, induction of oxidative stress, and interference with vital biosynthetic pathways.

Core Mechanisms of Action

The antimalarial activity of this compound is not attributed to a single target but rather to a cascade of events that collectively create a hostile intracellular environment for the parasite.

Inhibition of Hemozoin Biocrystallization

Similar to other 4-aminoquinolines like chloroquine, a primary mechanism of naphthoquine is the disruption of heme detoxification in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2] Naphthoquine is thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process.[2] This inhibition leads to the accumulation of toxic free heme, which damages parasitic cellular structures and ultimately leads to cell death.[2]

Induction of Oxidative Stress

Naphthoquine and its derivatives are redox-active compounds that can participate in redox cycling within the parasite. This process involves the reduction of the naphthoquinone by enzymes like glutathione reductase, followed by its re-oxidation by molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] This futile cycling creates a state of significant oxidative stress, overwhelming the parasite's antioxidant defense systems and causing widespread damage to proteins, lipids, and nucleic acids.[3]

Interference with Nucleic Acid and Protein Synthesis

Evidence suggests that this compound can also hamper the synthesis of nucleic acids and proteins, which are essential for the parasite's replication and survival.[4] This disruption further contributes to its cytotoxic effects and its efficacy against various stages of the parasite's life cycle.[4]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the in vitro activity of naphthoquine and its derivatives against Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of Naphthoquine and Derivatives against P. falciparum Strains

| Compound | P. falciparum Strain | IC₅₀ (μM) | Reference |

| Naphthoquine | 3D7 (chloroquine-sensitive) | 0.008 | [2] |

| Naphthoquine | Dd2 (chloroquine-resistant) | 0.034 | [2] |

| Naphthoquine | W2 (chloroquine-resistant) | Not specified | |

| Aryloxy-naphthoquinone 1 | Not specified | 0.05 | [5] |

| Aryloxy-naphthoquinone 2 | Not specified | 0.02 | [5] |

Table 2: Drug Interaction Analysis with Naphthoquine against P. falciparum 3D7 Strain

| Combination | Interaction | Reference |

| Naphthoquine + Ivermectin | Antagonistic | [6] |

| Naphthoquine + Atovaquone | Potency decline | [6] |

| Naphthoquine + Curcumin | Synergistic | [6] |

| Naphthoquine + Ketotifen | Antagonistic | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

SYBR Green I-Based Fluorescence Assay for Antimalarial Activity

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a culture of red blood cells infected with Plasmodium, the dye will stain the parasite's DNA, and the fluorescence intensity is proportional to the parasite load. Drug efficacy is determined by measuring the reduction in fluorescence in treated versus untreated cultures.[3][4]

Protocol:

-

Parasite Culture: Synchronized P. falciparum cultures (predominantly ring stage) are diluted to a final parasitemia of 0.5-1% in complete RPMI 1640 medium with 2% hematocrit.

-

Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

-

Incubation: Add the parasite culture to each well of the drug-diluted plate. Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100. Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution. Add 100 µL of this lysis-staining solution to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

[³H]-Hypoxanthine Incorporation Assay for Parasite Proliferation

This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

Principle: Plasmodium parasites salvage purines from the host for nucleic acid synthesis. By providing radiolabeled hypoxanthine ([³H]-hypoxanthine), parasite proliferation can be quantified by measuring the amount of radioactivity incorporated into the parasite's DNA and RNA.

Protocol:

-

Parasite Culture and Drug Dilution: Prepare parasite cultures and drug dilutions in a 96-well plate as described for the SYBR Green I assay.

-

Incubation: Incubate the plates for 24 hours under standard culture conditions.

-

Radiolabeling: Add [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. Lyse the red blood cells with water to release the parasites, and wash the filter mat to remove unincorporated radiolabel.

-

Scintillation Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the radioactivity in each spot using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value as described for the SYBR Green I assay.

Heme Polymerization Inhibition Assay

This cell-free assay evaluates the ability of a compound to inhibit the formation of β-hematin, a synthetic analog of hemozoin.

Principle: At an acidic pH, free heme (hematin) can be induced to polymerize into β-hematin. The inhibitory effect of a drug is determined by quantifying the amount of heme that remains unpolymerized.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a known concentration of hematin (e.g., 100 µM) in a suitable buffer (e.g., 0.2 M HEPES, pH 7.5). Add serial dilutions of this compound.

-

Initiation of Polymerization: Initiate the polymerization by adding a solution of acetic acid to lower the pH to approximately 4.8.

-

Incubation: Incubate the reaction mixture at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifugation and Washing: Centrifuge the tubes to pellet the insoluble β-hematin. Carefully remove the supernatant containing the unpolymerized heme. Wash the pellet with DMSO to remove any residual soluble heme.

-

Quantification of β-hematin: Dissolve the β-hematin pellet in a solution of NaOH. Transfer the solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of heme polymerization inhibition for each drug concentration relative to a drug-free control. Determine the IC₅₀ value.

Visualizations of Molecular Mechanisms and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of potential inhibitors of casein kinase 2 alpha of Plasmodium falciparum with potent in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Naphthoquine? [synapse.patsnap.com]

- 5. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics Reveals New Insights into Erythrocyte Invasion by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Screening and Evaluation of Novel Naphthoquine Phosphate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine is a 4-aminoquinoline antimalarial drug, first synthesized in China in 1986.[1] It is now primarily marketed as a single-dose, fixed co-formulation with artemisinin, demonstrating high cure rates for Plasmodium falciparum and P. vivax infections.[1][2] The rationale for its use in combination therapy is largely due to its long terminal elimination half-life, which can be up to 23 days in humans.[1][2] Beyond its antimalarial properties, naphthoquine phosphate (NQP) has also shown promise against other protozoan parasites, such as Babesia gibsoni.[3][4][5]

The development of novel this compound derivatives is a strategic approach to address several key challenges in infectious disease and oncology. The primary motivations include overcoming emerging drug resistance in malaria parasites, broadening the spectrum of activity against other pathogens or cancer cell lines, and improving the safety and pharmacokinetic profiles of the parent compound. This technical guide provides a comprehensive overview of the essential in vitro screening and evaluation methodologies for these novel derivatives.

Core Experimental Protocols

A robust in vitro evaluation pipeline is critical for identifying promising lead compounds. The following protocols for assessing anti-parasitic/anti-cancer activity and cytotoxicity are foundational.

In Vitro Anti-parasitic Activity: SYBR Green I-based Fluorescence Assay

This assay is widely used to determine the inhibitory effect of compounds on the proliferation of intraerythrocytic parasites like Plasmodium and Babesia.

Principle: The SYBR Green I dye intercalates with DNA, emitting a fluorescent signal that is proportional to the amount of parasitic genetic material. A reduction in fluorescence in treated samples compared to controls indicates growth inhibition.

-

Parasite Culture: Maintain asynchronous Plasmodium falciparum (e.g., chloroquine-resistant W2 strain) or Babesia gibsoni cultures in human or canine red blood cells (RBCs), respectively, using standard RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin.

-

Assay Preparation:

-

Prepare a stock solution of the novel naphthoquine derivatives in a suitable solvent like DMSO.

-

Perform serial dilutions to create a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

-

Adjust parasite cultures to 1% parasitemia and 2% hematocrit.

-

-

Compound Incubation:

-

Add 100 µL of the parasite culture to each well of a 96-well microplate.

-

Add 1 µL of the diluted compound solutions to the respective wells in triplicate. Include wells for positive (e.g., chloroquine, atovaquone) and negative (vehicle control, e.g., DMSO) controls.

-

Incubate the plates for 72-96 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing Tris buffer, EDTA, saponin, and SYBR Green I dye.

-

Add 100 µL of the lysis buffer to each well.

-

Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (containing uninfected RBCs).

-

Calculate the percentage of growth inhibition relative to the negative control.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is essential for evaluating the toxicity of novel compounds against mammalian cell lines to determine their therapeutic window.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

-

Cell Culture:

-

Culture a relevant panel of human cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer, HEK-293 for non-tumoral kidney cells) in appropriate media (e.g., DMEM or Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum and antibiotics.

-

Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 18-24 hours to allow for adherence.[6]

-

-

Compound Treatment:

-

Expose the cells to various concentrations of the novel naphthoquine derivatives (typically in the same range as the anti-parasitic assay) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Incubation:

-

After the treatment period, remove the medium containing the compound.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the half-maximal cytotoxic concentration (CC50) by plotting a dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the target parasite over host cells.

-

Data Presentation: Quantitative Analysis

Clear and structured presentation of quantitative data is paramount for comparative analysis and decision-making. The following table summarizes hypothetical screening results for a series of novel this compound derivatives against a malaria parasite line and a human liver cell line.

| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) [± SD] | Selectivity Index (SI) | Reference |

| Naphthoquine (Parent) | P. falciparum (W2, CQ-Resistant) | SYBR Green I | 0.48 | 125 | [8] |

| HepG2 (Human Hepatoma) | MTT Assay | 60.0 | |||

| Derivative NQD-01 | P. falciparum (W2, CQ-Resistant) | SYBR Green I | 0.25 [± 0.03] | 280 | - |

| HepG2 (Human Hepatoma) | MTT Assay | 70.0 [± 5.2] | |||

| Derivative NQD-02 | P. falciparum (W2, CQ-Resistant) | SYBR Green I | 1.50 [± 0.11] | 40 | - |

| HepG2 (Human Hepatoma) | MTT Assay | 60.0 [± 4.8] | |||

| Derivative NQD-03 | P. falciparum (W2, CQ-Resistant) | SYBR Green I | 0.38 [± 0.05] | 105 | - |

| HepG2 (Human Hepatoma) | MTT Assay | 40.0 [± 3.5] | |||

| Chloroquine (Control) | P. falciparum (W2, CQ-Resistant) | SYBR Green I | 0.85 [± 0.09] | - | - |

| Doxorubicin (Control) | HepG2 (Human Hepatoma) | MTT Assay | 2.1 [± 0.2] | - | [9] |

Note: Data for derivatives are hypothetical for illustrative purposes. SD = Standard Deviation.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a standard screening workflow and a proposed mechanism of action for naphthoquine-like compounds.

Caption: General workflow for the in vitro screening of novel derivatives.

Caption: Proposed mechanism of action for 4-aminoquinolines like naphthoquine.

References

- 1. Naphthoquine: An Emerging Candidate for Artemisinin Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Inhibitory effect of this compound on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of this compound on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. scielo.br [scielo.br]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and in vivo antimalarial activity of novel naphthoquine derivatives with linear/cyclic structured pendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

The Ascent of Naphthoquine Phosphate: A Technical Guide to its Historical Development and Discovery as an Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development, discovery, and mechanism of action of naphthoquine phosphate, a significant 4-aminoquinoline antimalarial drug. This document details the key milestones in its timeline, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes the intricate pathways of its discovery and mode of action.

A Historical Overview: From Synthesis to Combination Therapy

Naphthoquine, a 4-aminoquinoline derivative, was first synthesized by Chinese scientists in 1986.[1][2] Following initial promising results, it was registered as this compound in 1993.[1] Early clinical trials demonstrated high efficacy of naphthoquine monotherapy with a favorable safety profile.[1] However, to enhance its therapeutic action and mitigate the risk of drug resistance, a fixed-dose combination with artemisinin was developed, typically in a 1:2.5 ratio of naphthoquine to artemisinin.[1] This combination leverages the rapid but short-acting parasiticidal effect of artemisinin with the slower onset but longer-lasting action of naphthoquine.[3] The artemisinin-naphthoquine combination has since been marketed and evaluated in various formulations, including single-day and three-day regimens, for the treatment of uncomplicated Plasmodium falciparum malaria.[1][4][5]

Quantitative Efficacy and Pharmacokinetics

The efficacy of this compound, both as a monotherapy and in combination, has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro and In Vivo Preclinical Efficacy of this compound

| Parameter | Organism/Model | Value | Reference |

| IC50 | Babesia gibsoni (in vitro) | 3.3 ± 0.5 μM | [6] |

| In vivo inhibition | Babesia rodhaini in mice (40 mg/kg for 5 days) | Significant growth inhibition | [6] |

| ED50 | Plasmodium berghei K173 in mice | 0.48 mg/kg | [7] |

Table 2: Clinical Efficacy of Artemisinin-Naphthoquine Combination Therapy

| Study Population | Regimen | Day 28 Cure Rate (PCR-unadjusted) | Reference |

| Adolescents and Adults in Nigeria | 700 mg single dose | 85.3% | [8] |

| Adolescents and Adults in Nigeria | 700 mg 12-hourly x 2 doses | 93.1% | [8] |

| Adolescents and Adults in Nigeria | 1400 mg single dose | 88.9% | [8] |

| Children in Papua New Guinea | Single dose (15 mg/kg NQ) | 93% (ACPR) | [9] |

| Adults in Sudan | Single dose (400 mg NQ + 1000 mg ART) | 98.4% (ACPR) | [10] |

ACPR: Adequate Clinical and Parasitological Response

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Condition | Reference |

| Terminal Elimination Half-life | ~255 hours | Single oral dose | [11] |

| Up to 23 days | [6] | ||

| Bioavailability | High | Oral administration | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | 10 mg/kg dose in mice | [1] |

| Effect of Food | Decreased AUC(0-t) | Fed vs. Fasted | [11] |

Experimental Protocols

The discovery and development of this compound relied on a series of standardized in vitro and in vivo experimental protocols to assess its antimalarial activity.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.

Objective: To quantify the inhibition of parasite growth in the presence of varying concentrations of this compound.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

-

This compound stock solution (in DMSO or other suitable solvent)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

96-well black, flat-bottom microplates

-

Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a controlled atmosphere. Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Drug Dilution: Prepare a serial dilution of this compound in the complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Parasite Inoculation: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the complete culture medium. Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.

-

Incubation: Incubate the plate for 72 hours at 37°C in the controlled atmosphere.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth. Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test in Mice

This is a standard method to evaluate the in vivo efficacy of an antimalarial compound against a rodent malaria parasite.

Objective: To determine the in vivo suppressive effect of this compound on the proliferation of Plasmodium berghei in mice.

Materials:

-

Plasmodium berghei infected red blood cells

-

Swiss albino mice (female, 6-8 weeks old)

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control (e.g., sterile water, Tween 80/ethanol solution)

-

Standard antimalarial drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on day 0.

-

Treatment: Administer the test compound (this compound) to groups of mice daily for four consecutive days (day 0 to day 3). Include a vehicle-treated control group and a group treated with a standard antimalarial drug.

-

Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

-

Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the average parasitemia for each group. The percentage of suppression is calculated using the formula: % Suppression = 100 - [(Mean parasitemia of treated group) / (Mean parasitemia of control group)] * 100 The 50% effective dose (ED50) can be determined by testing a range of doses and using regression analysis.

Visualizing the Drug Discovery and Mechanism of Action

The this compound Discovery and Development Workflow

The journey of this compound from a synthesized compound to a clinical candidate followed a structured drug discovery and development pipeline.

References

- 1. Artemisinin‐naphthoquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthoquine: An Emerging Candidate for Artemisinin Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmv.org [mmv.org]

- 4. researchgate.net [researchgate.net]

- 5. Artemisinin-naphthoquine for treating uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Artemisinin-Naphthoquine Combination Therapy for Uncomplicated Pediatric Malaria: a Tolerability, Safety, and Preliminary Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iddo.org [iddo.org]

The Structure-Activity Relationship of Naphthoquine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthoquine, a 4-aminoquinoline derivative, is a potent antimalarial agent. Its efficacy, like other compounds in its class, is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of naphthoquine is paramount for the development of new analogs with improved activity, reduced toxicity, and the ability to overcome drug resistance. This guide provides a comprehensive overview of the SAR of naphthoquine phosphate, detailing key structural features that govern its antimalarial properties, experimental protocols for its evaluation, and the underlying mechanisms of action.

Core Structure-Activity Relationships

The antimalarial activity of naphthoquine and its analogs is primarily dictated by modifications to three key regions of the molecule: the 4-aminoquinoline core, the linker, and the side chain.

The 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is essential for the antimalarial activity of naphthoquine. Key SAR insights for this moiety include:

-

The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite.[1][2] Its pKa is influenced by substituents on the ring.[1][2]

-

Substitution at the 7-Position: An electron-withdrawing group at the 7-position of the quinoline ring, typically a chlorine atom, is a common feature of potent 4-aminoquinoline antimalarials, including chloroquine and naphthoquine.[3] This feature is thought to enhance the drug's ability to inhibit hemozoin formation.[1][2] Replacing the chlorine with other electron-withdrawing groups can modulate activity, while replacing it with an electron-donating group, such as a methyl group, generally leads to a loss of activity.[3]

The Side Chain

The nature of the side chain attached to the 4-amino position significantly impacts the drug's efficacy and pharmacokinetic properties. For 4-aminoquinolines in general, the presence of a flexible diamine side chain is critical for activity.[3][4] In a study on novel naphthoquine derivatives, replacement of the t-butyl moiety with linear or cyclic structured pendants resulted in compounds with comparable or slightly more potent in vivo antimalarial activity against Plasmodium berghei.[1] This suggests that modifications to the side chain are a promising avenue for analog development.[1]

Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative data from various studies on naphthoquine and its analogs are summarized below. These tables highlight the impact of structural modifications on antimalarial activity.

| Compound | Modification | Target/Strain | Assay Type | Activity (ED50 in mg/kg) | Reference |

| Naphthoquine (NQ) | - | Plasmodium berghei K173 | In vivo | 0.48 | [1] |

| Compound 6a | Replacement of t-butyl with a linear pendant | Plasmodium berghei K173 | In vivo | 0.38-0.43 | [1] |

| Compound 6j | Replacement of t-butyl with a cyclic pendant | Plasmodium berghei K173 | In vivo | 0.38-0.43 | [1] |

| Compound | Target/Strain | Assay Type | Activity (IC50 in µM) | Reference |

| This compound (NQP) | Babesia gibsoni | In vitro | 3.3 ± 0.5 | [5] |

| Lapachol | Plasmodium falciparum (W2, chloroquine-resistant) | In vitro | 123.5 | [6] |

| Naphthoquinolyl triazole derivative 17 | Plasmodium falciparum (W2, chloroquine-resistant) | In vitro | - | [6] |

| Restricted sulfonamide analog 38 | Plasmodium falciparum | In vitro | 2.8 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antimalarial activity of naphthoquine analogs.

Synthesis of Naphthoquine Derivatives

The synthesis of novel naphthoquine derivatives often involves multi-step procedures. A general approach for modifying the side chain, as described for compounds 6a-l, involves the replacement of the t-butyl moiety of naphthoquine with various linear or cyclic structured pendants.[1] The synthesis of other naphthoquinone derivatives can be achieved through various methods, including Friedel-Crafts alkylation, nucleophilic substitution, and metal-mediated reactions.[5]

In Vitro Antiplasmodial Activity Assay

The in vitro activity of naphthoquine analogs against Plasmodium falciparum can be determined using several methods:

-

SYBR Green I-based Fluorescence Assay:

-

Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Prepare serial dilutions of the test compounds in 96-well microtiter plates.

-

Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells and add SYBR Green I lysis buffer.

-

Measure fluorescence intensity using a fluorescence plate reader (excitation 485 nm, emission 530 nm).

-

Calculate the IC₅₀ values by non-linear regression analysis of the dose-response curves.[8][9]

-

-

Parasite Lactate Dehydrogenase (pLDH) Assay:

-

Culture P. falciparum and prepare compound dilutions in 96-well plates as described above.

-

After a 48-hour incubation, freeze the plates to lyse the red blood cells.

-

Thaw the plates and add a reaction mixture containing Malstat reagent and NBT/PES solution.

-

Measure the absorbance at 650 nm to determine pLDH activity, which is proportional to parasite viability.

-

Calculate IC₅₀ values from the dose-response curves.[10]

-

-

Microscopic Evaluation (Giemsa Staining):

-

Following incubation with the test compounds, prepare thin blood smears from each well.

-

Stain the smears with Giemsa stain.

-

Determine the parasitemia by counting the number of infected red blood cells per 1,000 erythrocytes under a light microscope.

-

Calculate the percentage of growth inhibition compared to the drug-free control.[11]

-

In Vivo Antimalarial Efficacy Testing in Mice

The murine malaria model is a standard for in vivo efficacy testing:

-

Infection: Infect Swiss mice with Plasmodium berghei (e.g., ANKA strain) by intraperitoneal injection of 1 x 10⁷ infected red blood cells.[12]

-

Treatment: Administer the test compounds orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group and a positive control group (e.g., chloroquine) should be included.[13]

-

Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears from tail blood.

-

Endpoint: The primary endpoint is the mean survival time of the mice. The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to the control group, is also determined.[1]

Mechanism of Action and Resistance

Signaling Pathway of Heme Detoxification Inhibition

Naphthoquine, like other 4-aminoquinolines, exerts its antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[14]

References

- 1. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial naphthoquinones. Synthesis via click chemistry, in vitro activity, docking to PfDHODH and SAR of lapachol-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,4-naphthoquinone-based sulfonamides: Synthesis, QSAR, anticancer and antimalarial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. In vitro antiplasmodial activity [bio-protocol.org]

- 11. 2.3. In vitro antiplasmodial activity [bio-protocol.org]

- 12. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmv.org [mmv.org]

- 14. What is the mechanism of Naphthoquine? [synapse.patsnap.com]

Spectroscopic Analysis and Characterization of Naphthoquine Phosphate: A Technical Guide

Introduction

Naphthoquine phosphate is a crucial 4-aminoquinoline antimalarial compound, first synthesized in China and often utilized in combination therapies with artemisinin to combat malaria.[1][2] Its efficacy and complex structure, comprising a quinoline ring linked to a tetrahydronaphthalene moiety, necessitate robust analytical methods for quality control, pharmacokinetic studies, and metabolite identification. This technical guide provides an in-depth overview of the core spectroscopic techniques employed in the analysis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the quantitative analysis of this compound in biological matrices and for the identification of its metabolites.

Experimental Protocols

A. Quantification in Human Plasma via LC-MS/MS

This method is designed for the sensitive determination of this compound concentrations for pharmacokinetic studies.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard.

-

Perform liquid-liquid extraction to isolate the analytes from plasma proteins and other matrix components.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a Zorbax extend-C18 column.

-

Employ a mobile phase consisting of methanol and 10 mM ammonium acetate (e.g., in an 80:20 v/v ratio) using a gradient elution program to achieve separation.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer (e.g., Q-Trap™ system) equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both naphthoquine and the internal standard.

-

B. Metabolite Profiling via High-Resolution Mass Spectrometry (HRMS)

This workflow is employed to identify and characterize the metabolic products of naphthoquine.

-

Sample Preparation:

-

Pre-treat biological samples (e.g., liver microsomal incubates, plasma, urine) using protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interferences.

-

-

LC-HRMS Analysis:

-

Separate the extracted analytes using a suitable liquid chromatography system.

-

Analyze the eluent with a high-resolution mass spectrometer, such as an LTQ-Orbitrap, to obtain accurate mass measurements of parent drug and potential metabolites.

-

Online hydrogen/deuterium exchange can be incorporated to aid in structural elucidation by identifying the number of exchangeable protons.

-

-

Data Processing and Characterization:

-

Process the raw data using multiple data-mining tools, including background subtraction and mass defect filtering, to distinguish drug-related metabolites from endogenous matrix components.

-

Characterize the metabolites based on their accurate mass MS/MS fragmentation patterns and comparison with the parent drug.

-

Quantitative Data

The following table summarizes key quantitative parameters for the analysis of this compound using LC-MS/MS.

| Parameter | Value | Matrix | Citation |

| Linear Range | 0.500 - 500 ng/mL | Human Plasma | [3] |

| Limit of Quantitation (LOQ) | 0.500 ng/mL | Human Plasma | [3] |

| Half-life (t½) | ~255 hours | Human | [4] |

Visualization of Metabolite Identification Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, complete assigned NMR spectra for this compound are not widely published in academic literature, NMR is a standard technique used for the quality control and structural confirmation of the bulk drug substance.[4] The following sections describe the expected spectral characteristics based on its molecular structure.

Expected Spectral Characteristics

-

¹H-NMR: The proton NMR spectrum is expected to be complex. Key regions would include signals for the aromatic protons of the quinoline and naphthalene rings, distinct signals for the aliphatic protons of the tetrahydronaphthalene ring system, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. Signals for the N-H protons may also be observable.

-

¹³C-NMR: The carbon NMR spectrum would show a multitude of signals corresponding to the 24 carbon atoms in the naphthoquine base. Signals would be grouped in the aromatic region (for the quinoline and naphthalene carbons) and the aliphatic region (for the tert-butyl and tetrahydronaphthalene carbons).

-

³¹P-NMR: As a phosphate salt, a signal in the ³¹P-NMR spectrum is expected. The chemical shift would be characteristic of an inorganic phosphate or organophosphate environment.

Experimental Protocol (General)

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, potentially with sonication to aid dissolution).[1]

-

Internal Standard: Add an appropriate internal reference standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR; 85% H₃PO₄ as an external reference for ³¹P NMR).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments for ¹H, ¹³C (with proton decoupling), and ³¹P would be performed, supplemented with 2D experiments like COSY and HMBC for unambiguous signal assignment.[5]

Expected Chemical Shift Ranges

| Nucleus | Structural Moiety | Expected Chemical Shift (δ) ppm |

| ¹H | Aromatic (Quinoline, Naphthalene) | 6.5 - 8.5 |

| ¹H | Aliphatic (Tetrahydronaphthalene CH, CH₂) | 1.5 - 3.5 |

| ¹H | Aliphatic (tert-Butyl CH₃) | ~1.0 - 1.5 |

| ¹H | Amine (N-H) | Variable, broad |

| ¹³C | Aromatic (C=C, C=N) | 110 - 160 |

| ¹³C | Aliphatic (CH, CH₂) | 20 - 60 |

| ¹³C | Aliphatic (tert-Butyl C, CH₃) | ~30 - 50 |

| ³¹P | Phosphate (PO₄³⁻) | 0 - 5 |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule, serving as a rapid identity check. While a reference spectrum is not available in public literature, the expected absorption bands can be predicted from its structure.[6]

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | Stretching, broad | O-H (Phenolic), N-H (Amine) |

| 3100 - 3000 | Stretching | C-H (Aromatic) |

| 2980 - 2850 | Stretching | C-H (Aliphatic) |

| 1650 - 1500 | Stretching | C=C, C=N (Aromatic rings) |

| 1250 - 1000 | Stretching | P-O (Phosphate)[7] |

| 1200 - 1100 | Stretching | C-N (Amine) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The extensive conjugated π-electron systems of the quinoline and naphthalene moieties act as strong chromophores, resulting in significant absorption in the UV region. Spectroscopic methods have been successfully developed for similar 4-aminoquinoline drugs like chloroquine and primaquine.[6][8]

Experimental Protocol (Quantitative Assay)

-

Solvent Selection: Choose a suitable solvent in which the drug is stable and soluble. A common choice for related compounds is 0.1 M HCl or a phosphate buffer.[8]

-

Determination of λmax: Prepare a dilute standard solution of this compound. Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations from a stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear in accordance with the Beer-Lambert law.

-

-

Sample Analysis:

-

Prepare a solution of the unknown sample at a concentration expected to fall within the linear range of the calibration curve.

-

Measure its absorbance at λmax.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Expected UV-Vis Absorption Data

While specific data for this compound is not published, related 4-aminoquinoline compounds provide an estimate of the expected absorption region.

| Parameter | Expected Value | Solvent | Rationale/Comparison |

| λmax | ~220-350 nm | 0.1 M HCl or Buffer | Based on the conjugated quinoline and naphthalene systems. Chloroquine phosphate shows a λmax at 342 nm in 0.1 M HCl.[6] |

Visualization of UV-Vis Assay Workflow

References

- 1. This compound | antimalarial compound | TargetMol [targetmol.com]

- 2. Inhibitory effect of this compound on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. This compound | CAS:173531-58-3 | Antimalarial drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. scielo.br [scielo.br]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. rjptonline.org [rjptonline.org]

Early-Stage Research on the Gametocytocidal Activity of Naphthoquine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine phosphate, a 4-aminoquinoline derivative, is an antimalarial agent that has been investigated for its therapeutic potential, primarily in combination with artemisinin.[1] While its activity against the asexual stages of Plasmodium falciparum is well-documented, its efficacy against the sexual stages, known as gametocytes, is a critical area of research for malaria transmission-blocking strategies. This technical guide synthesizes the available early-stage research on the gametocytocidal activity of this compound, providing quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental workflows.

Quantitative Assessment of Gametocytocidal Activity

To date, in-vitro studies quantifying the gametocytocidal activity of this compound are limited but provide a foundational understanding of its potential as a transmission-blocking agent. The available data on its inhibitory concentration against P. falciparum gametocytes is summarized below, alongside comparative data for other common antimalarial compounds.

| Compound | Target Stage(s) | IC50 (µM) | Assay Method | P. falciparum Strain | Reference |

| Naphthoquine | Stage IV Gametocytes | 6.2 | Flow Cytometry-Based Assay | 3D7α-tubII/GFP | [2] |

| Chloroquine | Stage IV Gametocytes | 23.6 | Flow Cytometry-Based Assay | 3D7α-tubII/GFP | [2] |

| Chloroquine | Mature Gametocytes (IV-V) | 23.47 | ATP Bioluminescence Assay | 3D7HT-GFP | [3] |

| Primaquine | Stage IV Gametocytes | 18.9 | Flow Cytometry-Based Assay | 3D7α-tubII/GFP | [2] |

| Mefloquine | Stage IV Gametocytes | 30.7 | Flow Cytometry-Based Assay | 3D7α-tubII/GFP | [2] |

| Dihydroartemisinin | Mature Gametocytes (IV-V) | 3.56 | ATP Bioluminescence Assay | 3D7HT-GFP | [3] |

| Artesunate | Mature Gametocytes (IV-V) | 10.83 | ATP Bioluminescence Assay | 3D7HT-GFP | [3] |

| Methylene Blue | Mature Gametocytes (IV-V) | 0.49 | ATP Bioluminescence Assay | 3D7HT-GFP | [3] |

Mechanism of Action

The precise mechanism of action of this compound against Plasmodium gametocytes has not been fully elucidated. However, as a 4-aminoquinoline, its activity is likely related to the mechanisms observed for this class of drugs against asexual stages, which primarily involves the disruption of hemoglobin digestion and heme detoxification.[4]

In the asexual stages, 4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with the polymerization of toxic heme into hemozoin, leading to oxidative stress and parasite death.[5] While mature gametocytes do not actively digest hemoglobin, the machinery for heme detoxification may still be present and represent a potential target. It is hypothesized that the activity of 4-aminoquinolines against immature gametocytes (stages I-III) is more pronounced due to their continued reliance on some metabolic processes active in the asexual stages.[6]

Further research is required to determine the specific molecular targets and pathways affected by naphthoquine in the different stages of gametocyte development.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the assessment of gametocytocidal activity.

In Vitro Gametocyte Culture

The foundation of any gametocytocidal assay is the robust in vitro culture of Plasmodium falciparum gametocytes.

-

Parasite Strain: Commonly used strains include 3D7 and its transgenic variants expressing fluorescent or luminescent reporters (e.g., 3D7α-tubII/GFP, NF54/pfs16-GFP-luc).

-

Culture Medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, and human serum or AlbuMAX II.

-

Gametocytogenesis Induction: Gametocyte production is typically induced from synchronized asexual cultures by methods such as a sudden drop in hematocrit or the addition of conditioned medium.

-

Asexual Stage Removal: To obtain a pure gametocyte culture, residual asexual parasites are eliminated using N-acetyl-D-glucosamine (NAG) or by employing compounds that selectively kill asexual stages.

-

Staging: Gametocyte development is monitored microscopically over approximately 12-14 days, with distinct morphological stages (I to V) being identifiable.

Gametocytocidal Activity Assays

Several methods are employed to quantify the viability of gametocytes following drug exposure.

This method utilizes transgenic parasite lines expressing a fluorescent protein, such as Green Fluorescent Protein (GFP), under the control of a gametocyte-specific promoter.[1]

-

Gametocyte Preparation: Synchronized gametocyte cultures of a specific stage are diluted to a final gametocytemia of approximately 0.02-0.04% in a complete medium with fresh human erythrocytes (1% final hematocrit).

-

Drug Incubation: 100 µL of the gametocyte suspension is added to 96-well plates containing serial dilutions of the test compounds. The plates are incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Flow Cytometry Analysis: After incubation, the cells are analyzed on a flow cytometer. The GFP-positive gametocytes are detected in the FITC channel, while the erythrocyte population can be gated out based on forward and side scatter properties or by using a second fluorescent marker.

-

Data Analysis: The percentage of viable gametocytes in treated wells is compared to untreated controls to determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

This assay measures the intracellular ATP content of viable gametocytes, which is directly proportional to their metabolic activity.[3]

-

Gametocyte Purification: Mature gametocytes (Stage IV/V) are purified from the culture, often using a Percoll gradient, to remove uninfected erythrocytes and cellular debris.

-

Drug Incubation: Purified gametocytes are seeded into 96- or 384-well plates at a known density (e.g., 5 x 10⁴ gametocytes/well) and exposed to serial dilutions of the test compounds for 48 hours.[3]

-

ATP Measurement: A commercial ATP detection reagent (e.g., BacTiter-Glo™) is added to each well. The reagent lyses the gametocytes and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by comparing the signal from treated wells to that of untreated controls.

This assay is similar to the flow cytometry-based method but uses a luciferase reporter instead of a fluorescent protein.

-

Parasite Line: A transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16) is used.

-

Drug Incubation: Gametocytes are incubated with the test compounds as described for the other assays.

-

Luciferase Activity Measurement: After incubation, a luciferin substrate is added to the wells. The luciferase enzyme produced by viable parasites catalyzes the conversion of luciferin to oxyluciferin, generating a bioluminescent signal.

-

Data Analysis: The bioluminescence is quantified with a luminometer, and IC50 values are determined.

Visualizations

Experimental Workflow for Gametocytocidal Assay

The following diagram illustrates a generalized workflow for an in vitro gametocytocidal assay.

Caption: A generalized workflow for in vitro gametocytocidal drug screening.

Postulated Mechanism of Action of 4-Aminoquinolines in Early-Stage Gametocytes

This diagram depicts the hypothesized mechanism of action for 4-aminoquinolines, including naphthoquine, in early-stage gametocytes that are still involved in hemoglobin digestion.

Caption: Hypothesized inhibition of heme detoxification by naphthoquine.

Potential Signaling Pathways in Gametocyte Activation as Drug Targets

While the direct effect of naphthoquine on gametocyte signaling is unknown, key pathways involved in gametocyte activation represent potential targets for transmission-blocking drugs.

Caption: Key signaling events in Plasmodium gametocyte activation.

Conclusion and Future Directions

The early-stage research indicates that this compound possesses activity against late-stage P. falciparum gametocytes, with an IC50 in the low micromolar range. This finding is promising for its potential role in transmission-blocking strategies. However, significant knowledge gaps remain. Future research should focus on:

-

Stage-Specific Activity: Determining the IC50 values of naphthoquine against early (I-III) and mature (V) stage gametocytes to understand its full profile of activity across gametocyte development.

-

Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which naphthoquine exerts its gametocytocidal effects. This includes investigating its impact on heme metabolism and other essential pathways in gametocytes.

-

Signaling Pathway Interference: Investigating whether naphthoquine modulates key signaling pathways involved in gametocyte maturation and activation.

-

In Vivo Efficacy: Translating these in vitro findings into animal models to assess the transmission-blocking efficacy of naphthoquine in a more complex biological system.

-

Combination Studies: Evaluating the synergistic or antagonistic effects of combining naphthoquine with other antimalarials, including artemisinin derivatives, on gametocyte viability and transmission.

Addressing these research questions will provide a more comprehensive understanding of this compound's potential as a valuable tool in the global effort to eradicate malaria.

References